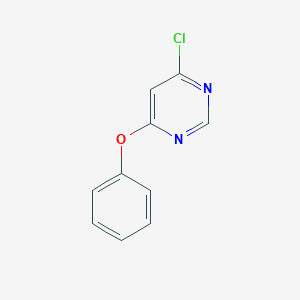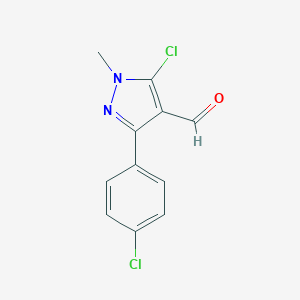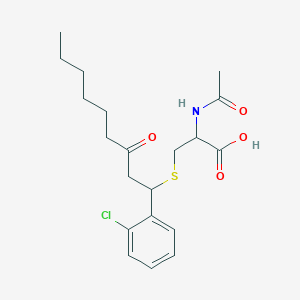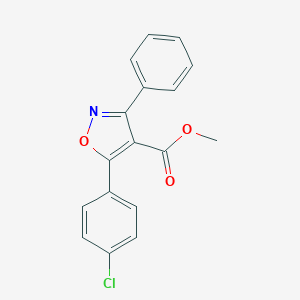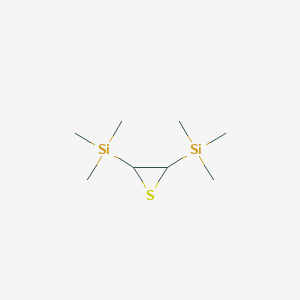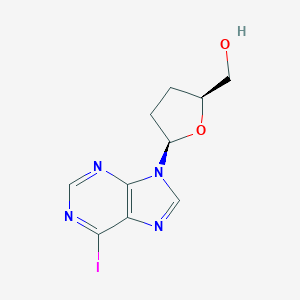
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 6-iododeoxyguanosine (6-IdG), is a modified nucleoside that has been the subject of numerous studies due to its potential applications in cancer research.
Aplicaciones Científicas De Investigación
6-IdG has been extensively studied for its potential applications in cancer research. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-IdG involves the incorporation of the modified nucleoside into DNA during replication. The iodine atom in 6-IdG causes structural changes in the DNA molecule, leading to DNA damage and inhibition of replication. This results in cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-IdG has been shown to have both biochemical and physiological effects. Biochemically, it induces DNA damage and inhibits DNA replication. Physiologically, it leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-IdG in lab experiments is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-IdG is its potential toxicity to normal cells. Therefore, it is important to use appropriate dosages and to carefully monitor its effects in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-IdG. One area of research is the development of new synthetic methods for producing 6-IdG in higher yields and purity. Another area of research is the exploration of new applications for 6-IdG, such as in the treatment of other diseases besides cancer. Additionally, further studies are needed to better understand the mechanisms of action of 6-IdG and its potential toxicity to normal cells.
Métodos De Síntesis
The synthesis of 6-IdG involves the iodination of deoxyguanosine using iodine and silver trifluoroacetate. The resulting product is purified using column chromatography to obtain 6-IdG in high yield and purity.
Propiedades
Número CAS |
120503-37-9 |
|---|---|
Nombre del producto |
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Fórmula molecular |
C10H11IN4O2 |
Peso molecular |
346.12 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clave InChI |
OAVOLNUBQURQIX-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Otros números CAS |
120503-37-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





